Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazine-1-carboxylate
CAS No.: 851810-13-4
Cat. No.: VC7114336
Molecular Formula: C22H29N5O3S
Molecular Weight: 443.57
* For research use only. Not for human or veterinary use.
![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazine-1-carboxylate - 851810-13-4](/images/structure/VC7114336.png)
Specification
CAS No. | 851810-13-4 |
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Molecular Formula | C22H29N5O3S |
Molecular Weight | 443.57 |
IUPAC Name | ethyl 4-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-propan-2-ylphenyl)methyl]piperazine-1-carboxylate |
Standard InChI | InChI=1S/C22H29N5O3S/c1-5-30-22(29)26-12-10-25(11-13-26)18(17-8-6-16(7-9-17)14(2)3)19-20(28)27-21(31-19)23-15(4)24-27/h6-9,14,18,28H,5,10-13H2,1-4H3 |
Standard InChI Key | QVPQZNOBNQEQRG-UHFFFAOYSA-N |
SMILES | CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)C(C)C)C3=C(N4C(=NC(=N4)C)S3)O |
Introduction
Chemical Identity and Physicochemical Properties
Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b] triazol-5-yl)(4-isopropylphenyl)methyl)piperazine-1-carboxylate (CAS No. 851810-13-4) has the molecular formula C<sub>22</sub>H<sub>29</sub>N<sub>5</sub>O<sub>3</sub>S and a molecular weight of 443.57 g/mol. Its IUPAC name reflects the integration of three key structural components:
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A piperazine-1-carboxylate backbone.
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A thiazolo[3,2-b] triazole system with hydroxyl and methyl substituents.
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A 4-isopropylphenyl aromatic group.
Table 1: Key Physicochemical Data
Property | Value | Source |
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Molecular Formula | C<sub>22</sub>H<sub>29</sub>N<sub>5</sub>O<sub>3</sub>S | |
Molecular Weight | 443.57 g/mol | |
CAS Registry Number | 851810-13-4 | |
SMILES Notation | CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)C(C)C)C3=C(N4C(=NC(=N4)C)S3)O | |
Solubility | Not publicly available |
The compound’s solubility and stability data remain proprietary, though its hydroxyl and carboxylate groups suggest moderate polarity, likely necessitating polar aprotic solvents for handling.
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions, typically beginning with the formation of the thiazolo-triazole core. A generalized approach includes:
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S-Alkylation: Reaction of a triazole-thiol precursor with a brominated ketone to form an intermediate .
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Cyclization: Acid-mediated cyclization (e.g., using sulfuric acid at 0°C) to construct the thiazolo[3,2-b][1, triazole system .
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Piperazine Coupling: Introduction of the piperazine-carboxylate moiety via nucleophilic substitution or amide bond formation.
Reaction conditions such as solvent choice (e.g., ethanol, dimethylformamide) and temperature critically influence yield and purity. For example, cyclization in sulfuric acid at low temperatures minimizes side reactions, while ethanol facilitates esterification steps .
Structural Characterization
The compound’s structure is confirmed through spectroscopic and chromatographic methods:
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Nuclear Magnetic Resonance (NMR): <sup>1</sup>H-NMR and <sup>13</sup>C-NMR verify the presence of the piperazine methylene groups (δ 2.5–3.5 ppm), aromatic protons from the 4-isopropylphenyl group (δ 7.2–7.4 ppm), and hydroxyl resonance (δ 5.5 ppm) .
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Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 443.57.
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Infrared (IR) Spectroscopy: Peaks at 1700 cm<sup>-1</sup> (C=O stretch) and 3200 cm<sup>-1</sup> (O-H stretch) corroborate the ester and hydroxyl functionalities .
Molecular Structure and Reactivity
The compound’s architecture combines three pharmacophores:
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Piperazine Ring: Enhances solubility and enables hydrogen bonding with biological targets.
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Thiazolo-Triazole Core: Contributes to π-π stacking and hydrophobic interactions.
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4-Isopropylphenyl Group: Imparts steric bulk and lipophilicity, potentially improving membrane permeability.
Table 2: Key Functional Groups and Their Roles
Functional Group | Role in Bioactivity |
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Piperazine-1-carboxylate | Hydrogen bonding, solubility modulation |
Thiazolo-triazole hydroxyl | Electrophilic interactions, metabolic stability |
4-Isopropylphenyl | Hydrophobic interactions, target binding |
The hydroxyl group at position 6 of the thiazolo-triazole system enhances reactivity, enabling participation in hydrogen bonding and oxidation-reduction reactions.
Research Gaps and Future Directions
Despite its promise, critical gaps persist:
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In Vivo Toxicity: No published data on acute or chronic toxicity profiles.
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Mechanistic Studies: The exact molecular targets remain uncharacterized.
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Synthetic Optimization: Current yields (~40–50%) require improvement for scalability .
Proposed next steps include:
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High-Throughput Screening: To identify specific biological targets.
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Structure-Activity Relationship (SAR) Studies: Modifying the 4-isopropylphenyl group to enhance potency.
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Pharmacokinetic Profiling: Assessing bioavailability and metabolic stability.
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